molecular formula C13H17N3O B3394268 4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol CAS No. 1038334-18-7

4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol

Cat. No.: B3394268
CAS No.: 1038334-18-7
M. Wt: 231.29 g/mol
InChI Key: IKSPUIKLPBJONA-UHFFFAOYSA-N
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Description

4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol is a compound that features a benzimidazole moiety attached to a cyclohexanol ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the benzimidazole ring in this compound suggests potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzimidazoles, dihydrobenzimidazoles, and various oxidized derivatives .

Scientific Research Applications

4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzimidazole: Similar structure but with an aminophenyl group instead of a cyclohexanol ring.

    4-(1H-benzimidazol-2-yl)aniline: Contains an aniline group instead of a cyclohexanol ring.

    2-(aryl)-6-morpholin-4-yl-1H-benzimidazole: Features a morpholine ring attached to the benzimidazole.

Uniqueness

4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol is unique due to the presence of the cyclohexanol ring, which can influence its solubility, stability, and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other benzimidazole derivatives .

Properties

IUPAC Name

4-(2-aminobenzimidazol-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-13-15-11-3-1-2-4-12(11)16(13)9-5-7-10(17)8-6-9/h1-4,9-10,17H,5-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSPUIKLPBJONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C3=CC=CC=C3N=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655582
Record name 4-(2-Amino-1H-benzimidazol-1-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038334-18-7
Record name 4-(2-Amino-1H-benzimidazol-1-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol
Reactant of Route 3
Reactant of Route 3
4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol
Reactant of Route 4
4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol
Reactant of Route 5
4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol
Reactant of Route 6
4-(2-amino-1H-benzimidazol-1-yl)Cyclohexanol

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